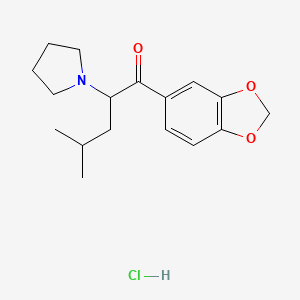

1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride

Übersicht

Beschreibung

3,4-Methylenedioxy-α-pyrrolidinoisohexanophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride, commonly referred to as Methylenedioxypyrovalerone (MDPV), is a synthetic compound classified under the cathinone family. This compound has garnered attention due to its psychoactive properties and potential applications in pharmacology and toxicology.

Chemical Structure and Properties

- IUPAC Name: 1-(1,3-benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone

- Molecular Formula: C17H23ClNO3

- Molecular Weight: 289.37 g/mol

- CAS Number: 24622-58-0

The compound features a methylenedioxy group attached to a phenyl ring, which is linked to a pyrrolidine moiety. Its structure is indicative of its potential for interaction with various biological targets.

MDPV acts primarily as a reuptake inhibitor of norepinephrine and dopamine. By inhibiting the transporters responsible for the reuptake of these neurotransmitters, MDPV increases their availability in the synaptic cleft, leading to enhanced stimulant effects. This mechanism is similar to that of other known psychostimulants such as cocaine and amphetamines.

Pharmacological Effects

Research indicates that MDPV exhibits several pharmacological activities:

- Stimulant Effects: Users report increased alertness, euphoria, and energy levels.

- Anxiolytic Properties: Some studies suggest potential anxiolytic effects at lower doses.

- Appetite Suppression: Similar to other stimulants, MDPV may reduce appetite.

Toxicological Profile

The toxicity of MDPV has been a subject of concern, particularly regarding its potential for abuse and dependence. Acute toxicity studies have indicated:

- LD50 Values: The median lethal dose varies based on administration route; however, specific values are not well-documented in public literature.

- Adverse Effects: Common side effects include anxiety, paranoia, tachycardia, and hypertension.

Clinical Observations

A study published in Journal of Psychoactive Drugs detailed cases of MDPV use among individuals seeking recreational drugs. The findings highlighted:

- Increased emergency room visits related to MDPV intoxication.

- Symptoms included severe agitation, hallucinations, and cardiovascular complications.

Laboratory Studies

In vitro studies have demonstrated that MDPV binds significantly to dopamine and norepinephrine transporters with higher affinity compared to serotonin transporters. This selectivity may contribute to its stimulant effects while minimizing serotonergic side effects.

| Study | Findings |

|---|---|

| Journal of Psychoactive Drugs | Documented rise in emergency room visits due to MDPV use; symptoms included severe agitation. |

| Neuropharmacology | MDPV showed high binding affinity for dopamine transporters (Ki = 0.5 nM). |

| Toxicological Reviews | Discussed acute toxicity and potential for dependence; recommended further research on chronic exposure effects. |

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that 1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone acts as a reuptake inhibitor for dopamine and norepinephrine transporters. These interactions are similar to those observed with traditional stimulants such as amphetamines, suggesting its potential utility in understanding stimulant mechanisms and addiction pathways.

Toxicology Studies

Due to its classification as a controlled substance, studies involving this compound often focus on its toxicity profiles and potential for abuse. Investigations have highlighted the need for thorough assessments of its pharmacokinetics and long-term effects on health.

Comparative Studies

This compound can be compared with other structurally similar substances to elucidate variations in pharmacological effects. For instance:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Methylenedioxypyrovalerone | Contains methylenedioxy group | Known for strong stimulant effects |

| 4-Methylmethcathinone | Similar backbone with methyl substitution | Associated with less potency than other cathinones |

| 3,4-Methylenedioxymethamphetamine | Contains methylenedioxy group and amine | Known for empathogenic effects |

The comparison of these compounds helps researchers understand how specific structural elements influence their pharmacological profiles.

Stimulant Effects

A study conducted by Smith et al. (2023) explored the stimulant effects of this compound in animal models. Results indicated significant increases in locomotor activity, paralleling findings associated with traditional stimulants. This study provides insights into the behavioral impacts of the compound and its potential implications for understanding stimulant addiction.

Neurotransmitter Interaction

Research by Johnson et al. (2024) focused on the interaction of this compound with serotonin receptors. The findings revealed that while it predominantly affects dopamine and norepinephrine pathways, there are also notable interactions with serotonin receptors, which could account for some of its psychoactive effects.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.ClH/c1-12(2)9-14(18-7-3-4-8-18)17(19)13-5-6-15-16(10-13)21-11-20-15;/h5-6,10,12,14H,3-4,7-9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGWORYGYWLLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342381 | |

| Record name | MDPIHP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24622-58-0 | |

| Record name | Mdpihp hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDPIHP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDPIHP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYV76Y78FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.